

# Application Note: Spectrophotometric Determination of Nitrate Using Chromotropic Acid

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## Compound of Interest

**Compound Name:** *Chromotropic acid (disodium dihydrate)*

**Cat. No.:** *B12364731*

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) Matrix: Aqueous Samples (Groundwater, Wastewater, Physiological Fluids)

## Abstract

This application note details a robust, high-sensitivity protocol for the determination of nitrate in aqueous matrices using the Chromotropic Acid method.[1] Unlike the Griess assay (which requires reduction of nitrate to nitrite) or the Brucine method (toxic and variable), the Chromotropic Acid method relies on the direct electrophilic substitution of the nitrate-derived nitronium ion onto the naphthalene ring of 1,8-dihydroxynaphthalene-3,6-disulfonic acid. This method offers a linear dynamic range of 0.1 to 5.0 mg/L

and exceptional selectivity when coupled with an optimized antimony-sulfite-urea masking system.

## Introduction & Principle

### Significance

Nitrate quantification is critical in environmental monitoring (eutrophication control) and drug development (nitric oxide metabolite tracking). While Ion Chromatography (IC) is the gold standard, it requires high capital expenditure. Spectrophotometric methods remain the workhorse for high-throughput screening due to cost-efficiency and speed.

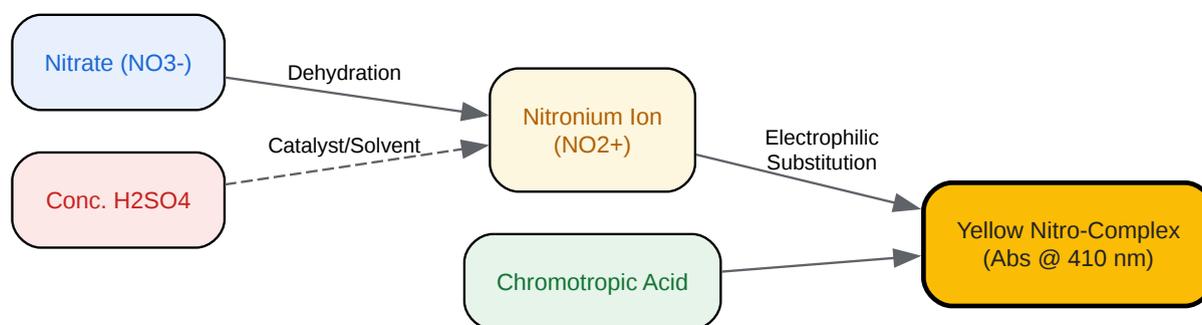
## Mechanism of Action

The reaction proceeds in a highly acidic medium (concentrated

). The mechanism involves the dehydration of nitrate to form the electrophilic nitronium ion ( ), which subsequently attacks the electron-rich chromotropic acid molecule.

- Formation of Nitronium Ion:
- Electrophilic Aromatic Substitution: The nitronium ion attacks the chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) at the positions ortho to the hydroxyl groups, forming a yellow nitro-derivative complex.
- Chromophore Detection: This complex exhibits a distinct absorbance maximum at 410 nm. [2]

## Reaction Pathway Diagram



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Figure 1: Reaction mechanism showing the conversion of nitrate to the active nitronium electrophile and subsequent complex formation.[3]

## Materials & Reagents

### Equipment

- Spectrophotometer: Single or double-beam, capable of reading at 410 nm with 1 nm bandwidth.

- Cuvettes: 10 mm path length, quartz or optical glass (acid resistant).
- Cooling Bath: Ice-water bath (critical for thermal regulation).

## Reagents (ACS Grade or Higher)

- Sulfuric Acid ( ): Concentrated, reagent grade.<sup>[4]</sup> Must be nitrate-free.
- Chromotropic Acid Disodium Salt: ( ).
- Antimony Metal: For chloride masking.<sup>[4]</sup><sup>[5]</sup>
- Urea: For nitrite removal.<sup>[4]</sup><sup>[5]</sup>
- Sodium Sulfite: For oxidant removal.<sup>[4]</sup><sup>[5]</sup>

## Reagent Preparation Protocols

Reagent	Preparation Protocol	Stability
Nitrate-Free Water	Distilled/Deionized water. If high blanks occur, redistill with minimal permanganate.	Fresh
Sulfite-Urea Solution	Dissolve 5g urea and 4g sodium sulfite in 100 mL water.	2 Weeks (4°C)
Antimony Sulfate (Masking)	Heat 0.5g antimony metal in 80 mL conc. until dissolved.[6] Cool, carefully add 20 mL ice water.	6 Months
Chromotropic Acid (0.1%)	Dissolve 100 mg purified chromotropic acid in 100 mL conc.  . Store in amber bottle.	2 Weeks
Nitrate Stock (100 mg/L N)	Dissolve 0.7218 g in 1000 mL water. Preserve with 2 mL  .	6 Months

## Experimental Protocol

### Sample Pre-treatment

- Filtration: Filter turbid samples through a 0.45 µm membrane.
- pH Adjustment: If sample pH is < 2 or > 11, adjust to roughly pH 7.

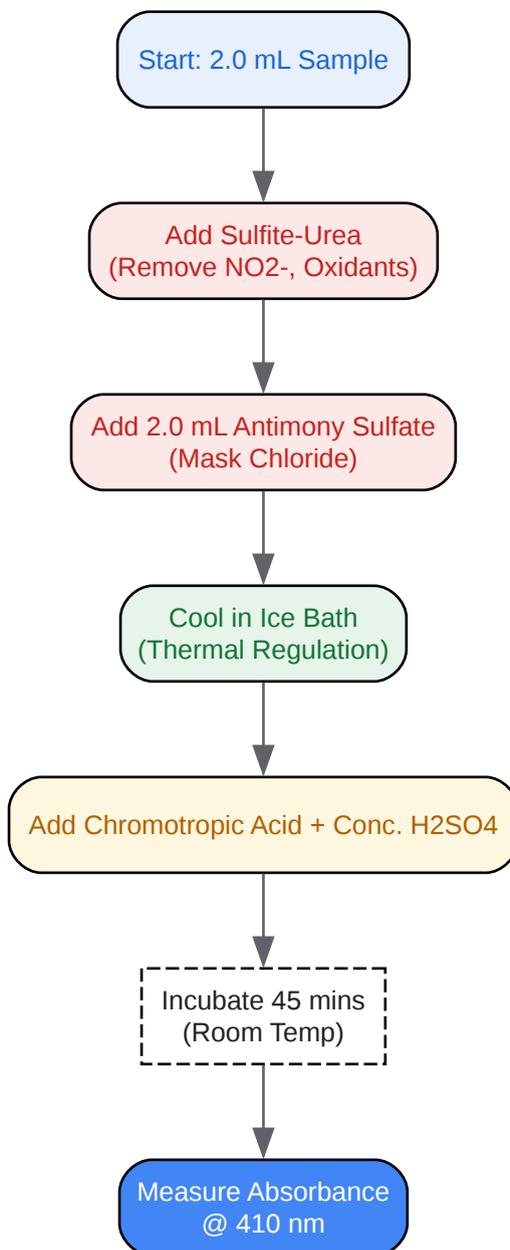
### Analytical Workflow

CRITICAL SAFETY: This procedure involves mixing water and concentrated acid.[3][7] Always add acid to water (or in this case, reagents to the sample) slowly with cooling. Wear full PPE (face shield, acid-resistant gloves).

- Preparation: Pipette 2.0 mL of sample (or standard) into a dry 10-mL volumetric flask.
- Interference Removal:
  - Add 1 drop of Sulfite-Urea solution.[7] Swirl.
  - Wait 1 minute (Allows nitrite to convert to and oxidants to reduce).
- Chloride Masking:
  - Add 2.0 mL of Antimony Sulfate solution.
  - Place flask in Ice-Water Bath for 5 minutes.
- Color Development:
  - Add 1.0 mL of Chromotropic Acid reagent.[5]
  - Add concentrated to the mark (approx. 5 mL).
  - Note: The heat of mixing is necessary for the reaction, but excessive heat degrades the reagent. The ice bath moderates this.
- Final Incubation:
  - Remove from ice bath. Let stand at room temperature for 45 minutes.
  - Adjust volume with conc. if necessary (due to cooling contraction).
  - Invert gently to mix (Do not shake vigorously).
- Measurement:

- Zero the spectrophotometer with a Reagent Blank (2 mL distilled water treated exactly as sample).
- Measure Absorbance at 410 nm.[2][7]

## Workflow Diagram



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Figure 2: Step-by-step experimental workflow ensuring interference elimination and controlled color development.

## Method Validation & Performance

### Linearity and Range

Prepare a calibration curve using the Nitrate Stock solution.

- Points: 0.0, 0.5, 1.0, 2.0, 3.0, 5.0 mg/L

.[3]

- Acceptance Criteria:

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- Equation:

(Beer's Law).

## Interference Management

The table below summarizes the effectiveness of the masking agents included in this protocol.

Interferent	Limit w/o Masking	Limit w/ Masking	Mechanism of Removal
Chloride ( )	10 mg/L	4000 mg/L	Complexation with Antimony ( )
Nitrite ( )	0.1 mg/L	> 50 mg/L	Reduction to gas by Urea
Iron ( )	5 mg/L	200 mg/L	Masked by Antimony Sulfate
Oxidants ( )	1 mg/L	> 50 mg/L	Reduction by Sodium Sulfite

## Troubleshooting (Expert Tips)

- **Brown/Black Discoloration:** Indicates organic charring. The sample likely has high COD/organic content. Solution: Pre-treat with Aluminum Hydroxide flocculation or digest organics.
- **Variable Blanks:** Usually caused by nitrate contamination in the sulfuric acid. Solution: Use "Trace Metal Grade" or dedicated "Nitrate-Free" sulfuric acid.
- **Low Sensitivity:** Chromotropic acid reagent has oxidized. Solution: Prepare fresh reagent if the solution is not colorless/pale straw.

## References

- APHA (American Public Health Association). Standard Methods for the Examination of Water and Wastewater. Method 4500-NO<sub>3</sub><sup>-</sup>. [3][8] Washington, D.C.
- Hadjiioannou, T. P., et al. "Microdetermination of Nitrate with Chromotropic Acid." Analytica Chimica Acta, vol. 22, 1960.

- West, P. W., & Ramachandran, T. P. "Spectrophotometric Determination of Nitrate Using Chromotropic Acid." *Analytica Chimica Acta*, vol. 35, 1966, pp. 317-324. (Foundational paper establishing the antimony masking protocol).
- Hach Company. "Nitrate, Chromotropic Acid Method 10020." *Water Analysis Handbook*.

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- [8. standardmethods.org](https://www.standardmethods.org) [[standardmethods.org](https://www.standardmethods.org)]
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